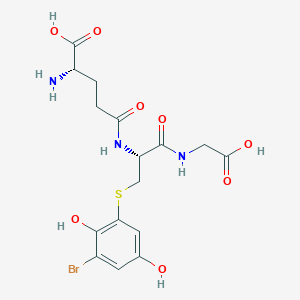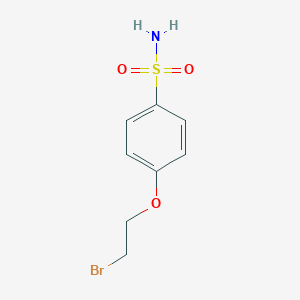
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML-23 is a melatonin analogue that has shown potential in the treatment and management of Parkinson’s disease. This compound has been studied for its efficacy in the 1-methyl-4-phenyl, 1,2,3,6 tetrahydropyridine model in the common marmoset, demonstrating significant remission from Parkinsonism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ML-23 involves several steps, starting with the preparation of the core melatonin structure. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The process may involve multiple steps of oxidation, reduction, and substitution reactions to achieve the desired structure.
Industrial Production Methods
Industrial production of ML-23 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ML-23 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of ML-23 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Applications De Recherche Scientifique
ML-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying melatonin analogues and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of ML-23 involves its interaction with melatonin receptors in the brain. By binding to these receptors, ML-23 modulates the activity of various signaling pathways involved in the regulation of sleep, mood, and neuroprotection. The compound also influences the production of neurotransmitters such as dopamine, which plays a crucial role in the management of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: The parent compound of ML-23, known for its role in regulating sleep-wake cycles.
Ramelteon: Another melatonin receptor agonist used for the treatment of insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used for the treatment of depression.
Uniqueness of ML-23
ML-23 is unique in its ability to provide significant remission from Parkinsonism without causing a recurrence of symptoms upon withdrawal. This makes it a promising candidate for the long-term management of Parkinson’s disease .
Propriétés
Numéro CAS |
115007-18-6 |
|---|---|
Formule moléculaire |
C17H16N4O5 |
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
Clé InChI |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
115007-18-6 |
Synonymes |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)